- Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells, European Journal of Medicinal Chemistry, 2020, 189,
Cas no 90271-86-6 (5-bromo-1H-indole-3-carbonitrile)
90271-86-6 structure
Product Name:5-bromo-1H-indole-3-carbonitrile
N.o CAS:90271-86-6
MF:C9H5BrN2
MW:221.053400754929
MDL:MFCD04127133
CID:61391
PubChem ID:3623354
Update Time:2025-05-23
5-bromo-1H-indole-3-carbonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Bromo-3-cyanoindole
- 5-bromo-1H-indole-3-carbonitrile
- Indole-3-carbonitrile,5-bromo- (6CI,7CI)
- 5-Bromo-3-cyano-1H-indole
- 5-Bromoindole-3-carbonitrile
- 1H-Indole-3-carbonitrile, 5-bromo-
- PubChem20277
- KSC494E8N
- 3-CYANO-5-BROMOINDOLE
- ZPUQCVKBNRGSAP-UHFFFAOYSA-N
- 5-Bromoindole-3-lindoleformonitrile
- STK114336
- FCH1317718
- OR60067
- SY057627
- BC004
- 5-Bromo-1H-indole-3-carbonitrile (ACI)
- Indole-3-carbonitrile, 5-bromo- (6CI, 7CI)
- DB-011417
- SCHEMBL186728
- J-517018
- CS-W022319
- MFCD04127133
- ALBB-035496
- 90271-86-6
- AC-24843
- AKOS000450265
- DTXSID60394396
- FS-2949
-
- MDL: MFCD04127133
- Inchi: 1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
- Chave InChI: ZPUQCVKBNRGSAP-UHFFFAOYSA-N
- SMILES: N#CC1C2C(=CC=C(C=2)Br)NC=1
Propriedades Computadas
- Massa Exacta: 219.96400
- Massa monoisotópica: 219.964
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 0
- Complexidade: 220
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3
- Superfície polar topológica: 39.6
Propriedades Experimentais
- Densidade: 1.74
- Ponto de ebulição: 405.9℃ at 760 mmHg
- Ponto de Flash: 199.3°C
- Índice de Refracção: 1.726
- PSA: 39.58000
- LogP: 2.80208
5-bromo-1H-indole-3-carbonitrile Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-1H-indole-3-carbonitrile Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A210636-100mg |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 100mg |
$5.0 | 2024-04-16 | |
| Ambeed | A210636-250mg |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 250mg |
$6.0 | 2024-04-16 | |
| Ambeed | A210636-1g |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 1g |
$10.0 | 2024-04-16 | |
| Ambeed | A210636-5g |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 5g |
$32.0 | 2024-04-16 | |
| Ambeed | A210636-10g |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 10g |
$39.0 | 2024-04-16 | |
| Ambeed | A210636-25g |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 25g |
$97.0 | 2024-04-16 | |
| Chemenu | CM103230-5g |
5-Bromo-3-cyanoindole |
90271-86-6 | 95%+ | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM103230-10g |
5-Bromo-3-cyanoindole |
90271-86-6 | 95%+ | 10g |
$72 | 2024-07-20 | |
| Chemenu | CM103230-25g |
5-Bromo-3-cyanoindole |
90271-86-6 | 95%+ | 25g |
$163 | 2024-07-20 | |
| Apollo Scientific | OR60067-5g |
5-Bromo-1H-indole-3-carbonitrile |
90271-86-6 | 97% | 5g |
£18.00 | 2025-02-20 |
5-bromo-1H-indole-3-carbonitrile Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Acetonitrile ; 0 °C; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C
Referência
- New thiazole nortopsentin analogues inhibit bacterial biofilm formation, Marine Drugs, 2018, 16(8), 274/1-274/15
Método de produção 3
Condições de reacção
1.1 Reagents: Ammonia , Oxygen Catalysts: Iron oxide (Fe2O3) (nitrogen doped graphene activated; supported on carbon) Solvents: 2-Methyl-2-butanol , Water ; 24 h, 1 bar, 40 °C
Referência
- Stable and reusable nanoscale Fe2O3-catalyzed aerobic oxidation process for the selective synthesis of nitriles and primary amides, Green Chemistry, 2018, 20(1), 266-273
Método de produção 4
Condições de reacção
1.1 Reagents: Acetic acid , 1-Nitropropane , Diammonium hydrogen phosphate ; reflux
Referência
- Conformationally restricted homotryptamines. Part 6: Indole-5-cycloalkyl methylamines as selective serotonin reuptake inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(10), 2948-2950
Método de produção 5
Condições de reacção
1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
Referência
- 2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent Staphylococcal biofilm inhibitors, European Journal of Medicinal Chemistry, 2019, 167, 200-210
Método de produção 6
Condições de reacção
1.1 Solvents: Dimethylformamide ; -50 °C → -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.2 Solvents: Water ; 30 min, 0 °C
1.2 Solvents: Water ; 30 min, 0 °C
Referência
- Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031
Método de produção 7
Condições de reacção
1.1 Reagents: Acetic anhydride , Sodium acetate , Hydroxyamine hydrochloride Solvents: Acetic acid ; 3.5 h, reflux; cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Synthesis of 1H-indole-3-carbonitrile derivatives, Huaxue Shiji, 2008, 30(5), 373-374
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide , Water ; 16 h, 130 °C
Referência
- Efficient construction of diverse 3-cyanoindoles under novel tandem catalysis, Chemical Communications (Cambridge, 2020, 56(83), 12660-12663
Método de produção 9
Condições de reacção
1.1 Reagents: Ammonium carbonate , Oxygen Catalysts: Cupric chloride Solvents: Dimethyl sulfoxide ; 24 h, 1 atm, 110 °C
Referência
- Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium, Chemical Communications (Cambridge, 2014, 50(18), 2315-2317
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium formate , Hydroxyamine hydrochloride Solvents: Formic acid ; 3 h, 130 °C
Referência
- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114
Método de produção 11
Condições de reacção
1.1 Catalysts: Palladium diacetate , Copper bromide (CuBr2) Solvents: Dimethylformamide ; 22 h, 130 °C
Referência
- Pd(OAc)2-catalyzed C-H activation of indoles: A facile synthesis of 3-cyanoindoles, Tetrahedron Letters, 2010, 51(25), 3334-3336
5-bromo-1H-indole-3-carbonitrile Raw materials
- 5-Bromo-1H-indole-3-carbaldehyde
- 5-Bromoindole
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- Chlorosulfonyl isocyanate
5-bromo-1H-indole-3-carbonitrile Preparation Products
5-bromo-1H-indole-3-carbonitrile Literatura Relacionada
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
90271-86-6 (5-bromo-1H-indole-3-carbonitrile) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente